Desmethyl Cyclobenzaprine Hydrochloride
Overview
Description
Desmethyl Cyclobenzaprine Hydrochloride is a chemical compound with the molecular formula C19H20ClN and a molecular weight of 297.82 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Scientific Research Applications
Desmethyl Cyclobenzaprine Hydrochloride has several scientific research applications:
Safety and Hazards
The compound is classified as having acute toxicity - Category 4, Oral. It is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed and causes damage to organs . It is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Desmethyl Cyclobenzaprine Hydrochloride, also known as N 7068 hydrochloride or 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride, primarily targets the 5-HT2 receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.
Mode of Action
This compound acts as an antagonist at the 5-HT2 receptor . It works by blocking the receptor, thereby inhibiting the normal function of the serotonin neurotransmitter. This action results in the relief of muscle spasms .
Biochemical Pathways
It is known that the compound’s antagonistic action on the 5-ht2 receptor can affect various downstream effects related to the function of the serotonin neurotransmitter in the brain .
Pharmacokinetics
The pharmacokinetics of this compound involve several key aspects:
- Distribution : It is distributed throughout the body, with a particular affinity for the central nervous system .
- Metabolism : The compound is metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes .
- Excretion : The metabolites of this compound are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle spasms. By blocking the 5-HT2 receptor, the compound inhibits the action of serotonin, a neurotransmitter that can cause muscle contractions. This leads to a decrease in muscle spasms and associated pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level and presence of certain excipients can affect the permeation of the compound . Additionally, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A4 and CYP1A2 enzymes .
Biochemical Analysis
Biochemical Properties
It is known that cyclobenzaprine, from which Desmethyl Cyclobenzaprine Hydrochloride is derived, interacts with various enzymes and proteins
Cellular Effects
Cyclobenzaprine has been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
Cyclobenzaprine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on cyclobenzaprine have shown that it has a half-life of about 18 hours
Metabolic Pathways
Cyclobenzaprine is known to be metabolized primarily by CYP3A4 and CYP1A2 . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Cyclobenzaprine Hydrochloride involves the reaction of 5H-dibenzo(a,d)cycloheptene with propylamine and methyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Desmethyl Cyclobenzaprine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: The parent compound from which Desmethyl Cyclobenzaprine Hydrochloride is derived.
Nortriptyline: A tricyclic antidepressant with a similar chemical structure and mechanism of action.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific use as a metabolite of cyclobenzaprine. This makes it particularly valuable in analytical and clinical settings for monitoring and studying the metabolism of cyclobenzaprine .
Properties
CAS No. |
438-59-5 |
---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H |
InChI Key |
UZMPCPFDZYTEJG-UHFFFAOYSA-N |
SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] |
Appearance |
White to Off-White Solid |
melting_point |
175-177°C |
438-59-5 | |
Pictograms |
Irritant; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
303-50-4 (free base) |
Synonyms |
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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